3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
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Overview
Description
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chemical compound with the molecular formula C11H9ClO4 and a molecular weight of 240.64 g/mol It is characterized by the presence of a benzodioxin ring system substituted with a chlorine atom and a propenoic acid moiety
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .
Mode of Action
It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .
Biochemical Pathways
Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .
Preparation Methods
The synthesis of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
Chemical Reactions Analysis
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Addition: The propenoic acid moiety can undergo addition reactions with nucleophiles or electrophiles to form various adducts.
Scientific Research Applications
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including dendrimers and ligands for catalysts in asymmetrical reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid can be compared with other similar compounds, such as :
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin core but differs in its functional groups, leading to different biological activities and applications.
1,4-Benzodioxane: A simpler analog without the chlorine and propenoic acid moieties, used in the synthesis of various pharmaceuticals.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds contain the 2,3-dihydro-1,4-benzodioxane structure and are known for their therapeutic properties.
Properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFDEZJZXAHBU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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